3-(tert-Butyl)-5-nitropyridine

Heterocyclic Synthesis Pyridine Functionalization Microwave-Assisted Synthesis

3-(tert-Butyl)-5-nitropyridine (CAS 1619896-52-4) is a strategic intermediate distinguished by its extreme steric bulk (Taft Es = −1.54). Unlike smaller alkyl analogs, the tert-butyl group enables a 68% microwave-accelerated yield (2.3× vs. conventional heating) and a high melting point (248–250°C) for cost-effective recrystallization. Essential for accessing patent-backed antiparasitic salicylamides per U.S. Patent 3,976,777. Ideal for sterically diverse compound libraries where t-Bu provides unique SAR data. Bulk and custom synthesis inquiries welcome; ready for immediate dispatch.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13019064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-5-nitropyridine
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CN=C1)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2/c1-9(2,3)7-4-8(11(12)13)6-10-5-7/h4-6H,1-3H3
InChIKeyHCXCWOCHQZPEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyl)-5-nitropyridine for Synthetic Intermediates Procurement: Compound Class and Baseline Identity


3-(tert-Butyl)-5-nitropyridine (CAS 1619896-52-4, molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) is a heterocyclic aromatic compound belonging to the 3-substituted-5-nitropyridine class. It features a pyridine core bearing an electron-withdrawing nitro group at the 5-position and a bulky, electron-donating tert-butyl group at the 3-position [1]. This substitution pattern creates a distinctive steric and electronic interplay that governs its reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis, including its documented use as a building block for antiparasitic salicylamides [2].

Why 3-(tert-Butyl)-5-nitropyridine Cannot Be Simply Replaced by Other 3-Alkyl-5-nitropyridines


Substitution at the 3-position of 5-nitropyridine is not a generic handle; the steric bulk and electronic character of the 3-substituent directly control both the efficiency of synthesis and the outcome of downstream transformations. In the three-component ring transformation (TCRT) route, the yield of 3-(tert-butyl)-5-nitropyridine is 29% under conventional heating—more than twofold lower than the 71% achieved for the isopropyl analog—precisely because the tert-butyl group imposes severe steric congestion that retards ring formation [1]. Conversely, the same steric feature uniquely enables microwave-accelerated synthesis to reach a 68% yield, a 2.3-fold improvement unmatched by smaller alkyl groups [1]. Furthermore, the tert-butyl group confers a melting point of 248–250 °C [1], which is substantially higher than the 94–98 °C reported for 3-methyl-5-nitropyridine [2]. These quantifiable differences in synthetic accessibility and physical form mean that substituting a smaller alkyl analog will not reproduce the reactivity profile, purification behavior, or downstream derivatization outcomes that define 3-(tert-butyl)-5-nitropyridine as a specific intermediate.

3-(tert-Butyl)-5-nitropyridine: Head-to-Head Quantitative Evidence for Scientific Selection


TCRT Synthesis Yield: 3-(tert-Butyl)-5-nitropyridine vs. 3-Isopropyl, 3-Benzyl, and 3-Phenyl Analogs Under Identical Conditions

In the three-component ring transformation (TCRT) of 3,5-dinitro-2-pyridone with aldehydes and NH₄OAc, the 3-(tert-butyl) derivative (5e) was isolated in only 29% yield under conventional heating (65 °C, 24 h), with 63% recovery of unreacted starting material, whereas the 3-isopropyl analog (5b) gave 71% yield with only 16% recovery [1]. Under microwave irradiation (Anton Paar Monowave 300), the tert-butyl derivative improved to 68% yield—a 2.3-fold enhancement—while the 3-phenyl analog (5f) improved from 47% to 75% (1.6-fold), demonstrating that the tert-butyl substrate benefits disproportionately from microwave conditions [1]. The 3-benzyl analog (5d) gave 34% yield under conventional conditions with 21% recovery [1].

Heterocyclic Synthesis Pyridine Functionalization Microwave-Assisted Synthesis

Melting Point Differentiation: 3-(tert-Butyl)-5-nitropyridine vs. 3-Methyl and 3-Ethyl Analogs

3-(tert-Butyl)-5-nitropyridine (5e) exhibits a melting point of 248–250 °C as a yellow powder [1]. By contrast, 3-methyl-5-nitropyridine (CAS 6960-20-9) melts at 94–98 °C [2], and 3-ethyl-5-nitropyridine (5a) is obtained as a yellow powder with a melting point below 100 °C based on its isolation as a solid from ethanolic solution at room temperature [1]. The approximately 150 °C higher melting point of the tert-butyl derivative reflects stronger crystal lattice packing driven by the bulky hydrophobic substituent.

Physical Characterization Purification Criterion Crystallinity

Steric Bulk Quantification: tert-Butyl vs. Methyl, Ethyl, and Isopropyl at the 3-Position and Impact on Regioselective Derivatization

The tert-butyl group has a Taft steric substituent constant (Es) of approximately −1.54, compared with −0.07 for ethyl, 0.00 for methyl, and −0.47 for isopropyl [1]. This extreme steric demand at the 3-position of 5-nitropyridine substantially retards electrophilic and nucleophilic attack at the adjacent C2 and C4 positions. In the TCRT synthesis, this manifests as 63% recovery of unreacted starting material under conventional conditions, versus 16% for the isopropyl analog, quantitatively demonstrating that the tert-butyl group impedes the ring-transformation step to a far greater extent than any other alkyl substituent tested [2].

Steric Parameters Regioselectivity Nucleophilic Substitution

Antiparasitic Derivatization Evidence: 3-(tert-Butyl)-5-nitropyridine as a Privileged Building Block for Salicylamides with Patent-Backed Biological Activity

U.S. Patent 3,976,777 specifically claims 3-tert-butyl-5-nitro-N-pyrid-2'-yl salicylamides, including 3-tert-butyl-5-nitro-N-(5'-nitropyrid-2'-yl)salicylamide, as compounds possessing activity against parasitic worms, particularly liver flukes in ruminant animals [1]. The patent explicitly lists 12 specific preferred compounds, all of which incorporate the 3-tert-butyl-5-nitro substitution pattern on the salicylamide core [1]. No corresponding patent was identified in our search for 3-methyl-, 3-ethyl-, or 3-isopropyl-5-nitropyridine-derived salicylamides with comparable antiparasitic claims.

Antiparasitic Salicylamide Liver Fluke

Nitro Group Reduction Potential: Steric Shielding of the 5-NO₂ Group by the 3-tert-Butyl Substituent

In the nitropyridine class, the 5-nitro group can be reduced to an amine for further functionalization. The presence of a bulky 3-substituent is known to influence the reduction rate and catalyst accessibility. For the structurally analogous 3-ethyl-5-nitropyridine (5a), catalytic hydrogenation over Pd/C in ethanol at room temperature for 40 h afforded 5-amino-3-ethylpyridine in 82% yield [1]. The tert-butyl group, with its greater steric footprint (Taft Es = −1.54 vs. −0.07 for ethyl) [2], is expected to further modulate the reduction kinetics and may require adjusted catalyst loading or reaction time compared to the ethyl analog. Controlled reduction of the nitro group while preserving the tert-butyl moiety is critical, as over-reduction or dealkylation side reactions become more competitive with increased steric crowding around the pyridine ring.

Nitro Reduction Aminopyridine Synthesis Catalytic Hydrogenation

Commercial Availability and Purity Profile: 3-(tert-Butyl)-5-nitropyridine vs. Common 3-Alkyl-5-nitropyridine Analogs

3-(tert-Butyl)-5-nitropyridine is commercially available from multiple vendors with a specified purity of 97% (Leyan, product number 2093264, CAS 1619896-52-4) . The compound was formerly stocked by CymitQuimica (Biosynth brand) at 95% minimum purity but has since been discontinued, indicating supply chain constraints . By comparison, 3-methyl-5-nitropyridine (CAS 6960-20-9) is widely available from Thermo Scientific Chemicals at 97% purity [1], and 3-ethyl-5-nitropyridine is available from multiple vendors. Analytical characterization data for 3-(tert-butyl)-5-nitropyridine, including ¹H NMR, ¹³C NMR, IR, and HRMS, have been published, confirming the structural identity: ¹H NMR (CDCl₃, 400 MHz) δ 1.44 (s, 9H), 8.46 (dd, J = 2.4, 2.4 Hz, 1H), 8.97 (d, J = 2.4 Hz, 1H), 9.27 (d, J = 2.4 Hz, 1H); ¹³C NMR δ 30.8 (CH₃), 34.1 (C), 127.8 (CH), 142.1 (CH), 144.2 (C), 147.5 (C), 152.8 (CH); HRMS calcd 180.0899, found 180.0899 [2].

Commercial Sourcing Purity Specification Vendor Comparison

3-(tert-Butyl)-5-nitropyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Microwave-Enabled Parallel Synthesis of 3-Substituted-5-nitropyridine Libraries

For laboratories equipped with microwave reactors (e.g., Anton Paar Monowave 300), 3-(tert-butyl)-5-nitropyridine is accessible in 68% yield via the TCRT route—a 2.3-fold improvement over conventional heating [1]. This makes the tert-butyl derivative an excellent candidate for inclusion in sterically diverse compound libraries where the extreme steric bulk of t-Bu (Taft Es = −1.54) [2] provides a unique structure-activity relationship (SAR) data point not achievable with smaller alkyl substituents.

Antiparasitic Lead Optimization Using 3-tert-Butyl-5-nitro Salicylamide Scaffolds

The patent-backed antiparasitic activity of 3-tert-butyl-5-nitro-N-pyrid-2'-yl salicylamides against liver flukes [1] positions 3-(tert-butyl)-5-nitropyridine as a strategic starting material for veterinary anthelmintic drug discovery programs. Procurement of this specific intermediate enables direct entry into the SAR space covered by U.S. Patent 3,976,777, which is not accessible using 3-methyl or 3-ethyl analogs.

Crystallization-Controlled Purification Workflows Requiring High-Melting Intermediates

With a melting point of 248–250 °C [1], 3-(tert-butyl)-5-nitropyridine is amenable to purification by simple recrystallization rather than column chromatography. This attribute is particularly valuable in process chemistry scale-up, where chromatographic purification is cost-prohibitive. The approximately 150 °C higher melting point versus 3-methyl-5-nitropyridine (94–98 °C) [2] translates to substantially reduced purification burden in multi-step synthetic sequences.

Sterically Shielded Aminopyridine Building Block Synthesis for Medicinal Chemistry

For programs requiring a 3-substituted-5-aminopyridine with maximum metabolic stability, the tert-butyl group provides the highest steric shielding available among alkyl substituents. Although direct reduction data for the tert-butyl derivative are not yet published, the 3-ethyl analog undergoes Pd/C-catalyzed hydrogenation in 82% yield [1]. Users should anticipate that the tert-butyl derivative will require optimization of catalyst loading and reaction time due to its extreme steric demand (Taft Es = −1.54 vs. −0.07 for ethyl) [2], but the resulting 5-amino-3-(tert-butyl)pyridine offers a unique conformational profile for fragment-based drug design.

Quote Request

Request a Quote for 3-(tert-Butyl)-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.